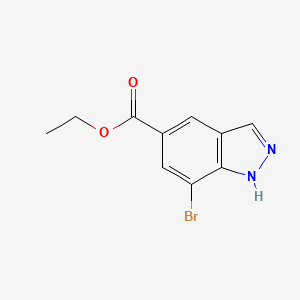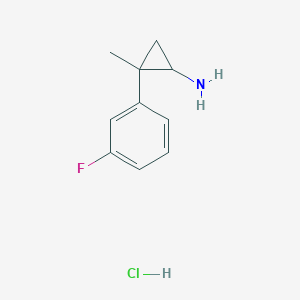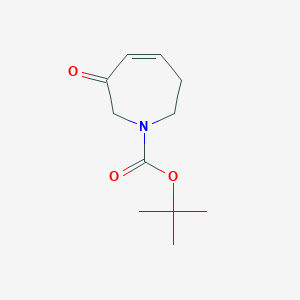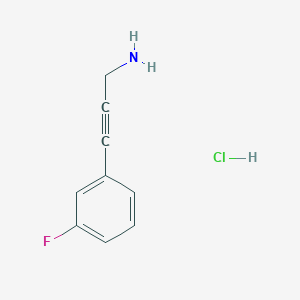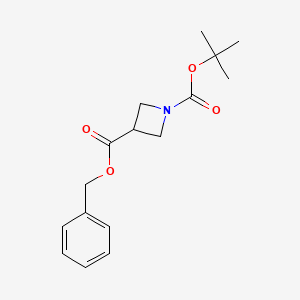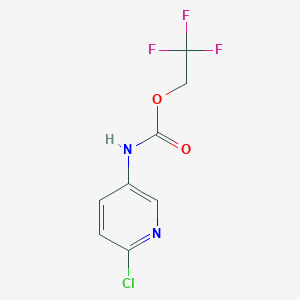
2,2,2-trifluoroethyl N-(6-chloropyridin-3-yl)carbamate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-(6-chloropyridin-3-yl)carbamate, commonly referred to as TFC, is a small molecule compound with a broad range of applications in the fields of chemistry and biochemistry. This compound has been used in synthesis, scientific research, and drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis of Antitumor Drugs
2,2,2-Trifluoroethyl N-(6-chloropyridin-3-yl)carbamate is involved in the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in the production of antitumor drugs, particularly small molecular inhibitors targeting cancer cells. This synthesis process is optimized for efficiency and confirms the structure of intermediates through MS and 1H NMR techniques (Gan et al., 2021).
Organic Light-Emitting Diodes (OLEDs)
The compound is utilized in the development of organic compounds for blue thermally activated delayed fluorescence (TADF) OLEDs. A study introduced a phenylfluorene functionalized compound with high triplet energy level, showing significant electroluminescent efficiency and stability, indicating its potential use in OLED technology (Zhao et al., 2020).
Trifluoromethylation of N-heteroaromatic Compounds
Research shows the method for regioselective trifluoromethylation of N-heteroaromatic compounds, facilitating the synthesis of trifluoromethyl group-containing molecules. This process, involving the use of trifluoromethyldifluoroborane activator, advances the preparation of important drugs and agrochemicals under mild conditions (Nishida et al., 2014).
Herbicidal Activity
A study synthesized aryl(4-substituted pyridin-3-yl)methyl carbamates to evaluate their herbicidal activities. The findings revealed specific structural combinations that achieve superior herbicidal activity without phytotoxicity in transplanted rice, presenting a new candidate for paddy rice herbicide (Nakayama et al., 2012).
Synthesis of Carbamates and Thiocarbamates
The compound is involved in a one-pot procedure for the efficient synthesis of carbamates and thiocarbamates. This process generates isocyanate intermediates in situ for further reactions, offering a productive approach to obtaining desired carbamates and thiocarbamates in high yields (Kim & Lee, 2016).
Antibacterial Activity
Research on the design and synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives indicates their potential as antibacterial agents. This work involves the reaction of various carboxylic acids with a specific intermediate, exploring the structure-activity relationship for antibacterial efficacy (Reddy & Prasad, 2021).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(6-chloropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-6-2-1-5(3-13-6)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQLDEOJSHAOGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NC(=O)OCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)
![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)
![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)
